顺-玉米赤霉烯酮

描述

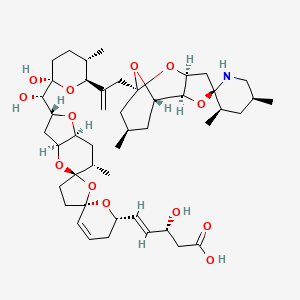

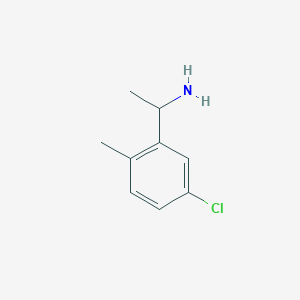

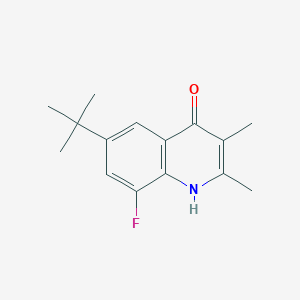

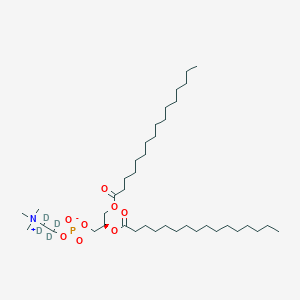

Zearalenone (ZEN), also known as RAL and F-2 mycotoxin, is a potent estrogenic metabolite produced by some Fusarium and Gibberella species . It’s a significant contaminant of maize, barley, wheat, and other cereals . The cis-isomer of the naturally trans-configurated Fusarium mycotoxin zearalenone is often neglected .

Molecular Structure Analysis

Zearalenone (ZEN) is a mycotoxin that occurs in all stages of plant growth and development and exerts harmful effects on humans and animals. Zearalenone is easily absorbed in the digestive tract, and it is metabolized in the intestinal wall and the liver . The structure of ZEN contains a polyketide in which five ketone functions are not completely reduced .

Chemical Reactions Analysis

Zearalenone (ZEN) is a toxic secondary metabolite of Fusarium sp. commonly found in wheat, corn, and other crops. In addition to economic losses, ZEN can seriously endanger the health of both humans and livestock . The cis-isomer of the naturally trans-configurated Fusarium mycotoxin zearalenone is often neglected .

Physical And Chemical Properties Analysis

Zearalenone (ZEN) is a mycotoxin primarily produced by Fusarium fungi, occurs predominantly in cereal grains . It is a white crystalline solid, with molecular formula C18H22O5 and 318.364 g/mol molecular weight .

科学研究应用

Mycotoxin in Food and Feed

Zearalenone (ZEN) is a prevalent mycotoxin found in grains and grain-derived products . It is produced by fungi of the genus Fusarium . Contaminated products can lead to huge economic losses and pose risks to animals and humans .

Estrogenic Effects

The structure of ZEN is similar to estrogen, so it mainly has estrogenic effects on various organisms . This can have significant implications for the health of both animals and humans .

Biocontrol Agent

The in-field application of microorganisms to degrade and detoxify ZEN is a promising strategy to enhance the safety of food and feed . For example, Streptomyces rimosus subsp. rimosus LMG19352 could completely degrade and detoxify 5 mg/L ZEN in LB broth within 24 hours .

Detoxification of Zearalenone

Actinobacteria, such as Streptomyces rimosus subsp. rimosus LMG19352, have shown promising potential to mitigate ZEN in planta . This distinction underscores the importance of incorporating in planta screening assays for assessing the potential of mycotoxin-biotransforming microorganisms as biocontrol agents .

Adsorption of Zearalenone

Molecularly imprinted polymers (MIPs) have been immobilized onto the surface of magnetic carbon nanoparticles (Fe 3 O 4 @SiO 2 @C) to develop an effective method for the adsorption of ZEN . This could be a promising strategy for the removal of ZEN from contaminated products.

Public Health Concern

Due to its prevalence in food and feed and its estrogenic effects, ZEN is a significant public health concern . Research is ongoing to better understand its effects and develop strategies for its mitigation .

作用机制

Target of Action

cis-Zearalenone (ZEN), also known as (S,E)-14,16-Dihydroxy-3-methyl-3,4,5,6,9,10-hexahydro-1H-benzocoxacyclotetradecine-1,7(8H)-dione, is a mycotoxin produced by some species of Fusarium . It primarily targets estrogen receptors due to its structural resemblance to estrogen . This interaction can disrupt the activity of the reproductive system in animals and humans .

Mode of Action

ZEN acts as a non-steroidal estrogen or mycoestrogen . It binds to estrogen receptors, causing reproductive disorders . It can also affect other systems such as the digestive, nervous, and immune systems . The toxin’s interaction with these targets leads to changes in gene expression and protein concentration of pro-inflammatory cytokines .

Biochemical Pathways

ZEN is biosynthesized from the acetate-polymalonate pathway leading to a nonaketide precursor, which then undergoes different cyclizations and modifications . The biosynthesis of ZEN involves two polyketide synthase genes PKS4 and PKS13, a gene similar to isoamyl alcohol oxidase (ZEB1), and a regulatory protein gene (ZEB2) . ZEN and its metabolites can affect the endocrine system by binding to estrogen receptors .

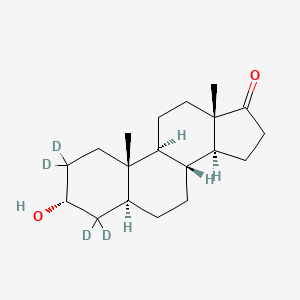

Pharmacokinetics

ZEN is easily absorbed in the digestive tract and is metabolized in the intestinal wall and the liver . It forms several derivatives, including α-zearalenol (α-ZEL), β-zearalenol (β-ZEL), α-zearalanol (α-ZAL), β-zearalanol (β-ZAL), and zearalanone (ZAN) . These substances have a high affinity for estrogen receptors . Excess ZEN and its metabolites are excreted with urine and bile .

Result of Action

The molecular and cellular effects of ZEN’s action include carcinogenicity, genotoxicity, hepatotoxicity, haematotoxicity, and immunotoxicity . Exposure to high levels of ZEN can induce apoptosis or necrosis through the caspase-3/caspase-9 dependent mitochondrial pathway in porcine GCs . In vitro studies have shown that ZEN treatment can decrease cellular viability, increase the content of LDH, and affect the cell cycle, causing damage to the cells .

Action Environment

The toxin-producing ability of Fusaria, the fungi that produce ZEN, is greatly influenced by environmental factors . ZEN is heat stable and can withstand storage, milling, cooking, and other processing steps, making its decontamination from food and feeds a complex issue . The in-field application of microorganisms to degrade and detoxify ZEN is a promising strategy to enhance the safety of food and feed .

安全和危害

未来方向

属性

IUPAC Name |

(4S,12Z)-16,18-dihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h3,7,10-12,20-21H,2,4-6,8-9H2,1H3/b7-3-/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBMQEIFVQACCCH-MIBUCLJRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(=O)CCCC=CC2=C(C(=CC(=C2)O)O)C(=O)O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCCC(=O)CCC/C=C\C2=C(C(=CC(=C2)O)O)C(=O)O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001020297 | |

| Record name | cis-Zearalenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001020297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-Zearalenone | |

CAS RN |

36455-70-6 | |

| Record name | cis-Zearalenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001020297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the key difference in biological activity between cis-zearalenone and its trans isomer?

A1: While both cis-zearalenone and trans-zearalenone exhibit estrogenic effects, research indicates that cis-zearalenone demonstrates significantly higher uterotropic activity when administered orally or topically in rats. [] This difference highlights the importance of considering isomer-specific biological activity.

Q2: How is cis-zearalenone metabolized in vitro?

A2: Studies using rat and human liver microsomes reveal that cis-zearalenone undergoes extensive phase I metabolism, primarily through three pathways: reduction of the keto group, monohydroxylation, and a combination of both. [] This metabolic profile closely resembles that of trans-zearalenone, suggesting similar metabolic pathways for both isomers. []

Q3: What are the major metabolites of cis-zearalenone identified in in vitro studies?

A3: Key metabolites of cis-zearalenone identified in rat and human liver microsomes include α-cis-zearalenol (α-cis-ZEL), β-cis-zearalenol (β-cis-ZEL), and monohydroxylated cis-zearalenone. [] Notably, α-cis-ZEL is a major metabolite in rat liver microsomes, while monohydroxylated cis-zearalenone dominates the metabolite profile in human microsomes. []

Q4: What analytical techniques are commonly employed for the detection and quantification of cis-zearalenone?

A4: High-performance liquid chromatography tandem mass spectrometry (HPLC-MS/MS) coupled with stable isotope dilution analysis is a powerful technique for accurate quantification of cis-zearalenone in complex matrices like food and feed products. [] This approach utilizes a ¹³C-labelled cis-zearalenone internal standard, improving the reliability and accuracy of quantification compared to methods lacking appropriate cis-zearalenone standards. []

Q5: How does exposure to sunlight impact zearalenone levels in edible oils?

A5: Research shows that exposure to sunlight significantly affects zearalenone isomer ratios in edible oils. In a study examining naturally contaminated corn oil, prolonged sunlight exposure (up to 30 weeks) led to a substantial shift towards cis-zearalenone, reaching a cis/trans ratio of 9:1 in samples stored in colorless glass bottles. [] This finding emphasizes the potential for cis-zearalenone formation under real-world storage conditions.

Q6: What is the molecular formula and weight of cis-zearalenone?

A6: The molecular formula of cis-zearalenone is C18H22O5, and its molecular weight is 318.36 g/mol. [] This information is crucial for researchers working on synthesis, analysis, and understanding the physicochemical properties of this mycotoxin.

Q7: Are there any known crystallographic studies on cis-zearalenone?

A7: Yes, the crystal structure of cis-zearalenone has been determined using X-ray crystallography. [] Analysis revealed the presence of intramolecular O—H⋯O hydrogen bonds that stabilize the molecule's conformation. Additionally, intermolecular O—H⋯O hydrogen bonds link the molecules, forming infinite chains along specific crystallographic directions. [] Understanding its crystal structure can provide insights into its stability, solubility, and potential interactions with biological targets.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![alpha-(4-Chlorophenyl)-N-[(methoxyamino)methylene]-3-(trifluoromethyl)-2-quinoxalineacetamide](/img/structure/B6595551.png)